2-(3-Methylthiophene-2-carbonyl)benzoic acid
Description
2-(3-Methylthiophene-2-carbonyl)benzoic acid is a benzoic acid derivative featuring a 3-methylthiophene-2-carbonyl substituent. The compound combines the aromatic and acidic properties of benzoic acid with the electron-rich, sulfur-containing thiophene ring. This structural motif may influence its physicochemical behavior, such as solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-(3-methylthiophene-2-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-6-7-17-12(8)11(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLIRFGGKPVHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophene-2-carbonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophene-2-carbonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(3-Methylthiophene-2-carbonyl)benzoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 2-(3-Methylthiophene-2-carbonyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring and benzoic acid moiety can participate in various binding interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzoylbenzoic Acid Derivatives
Key analogs include:
- 2-Benzoylbenzoic acid : Lacks methyl or heterocyclic substituents.
- 2-(4-Methylbenzoyl)benzoic acid : Contains a methyl group on the benzoyl ring.
- 2-(4-Methoxybenzoyl)benzoic acid : Features a methoxy group on the benzoyl ring.
Binding Affinity :
highlights that substituents on the benzoyl group significantly affect receptor binding. For example:
- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) compared to unsubstituted 2-benzoylbenzoic acid, likely due to enhanced hydrophobic or electronic interactions with receptor residues .
Heterocyclic Substituents: Thiophene vs. Thiazole
- 2-(3-Methylthiophene-2-carbonyl)benzoic acid: The thiophene ring’s sulfur atom may engage in unique non-covalent interactions (e.g., π-π stacking, hydrogen bonding) compared to purely aromatic substituents.
- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (): Replaces thiophene with a thiazole ring, introducing a nitrogen atom. This compound has a melting point of 139.5–140°C, suggesting higher crystallinity compared to thiophene analogs .
Atropisomerism and Conformational Analysis
Atropisomerism is observed in compounds like 2-(2,2-dicyano-1-methylethenyl)benzoic acid (), where restricted rotation around single bonds creates distinct isomers.
Physicochemical Properties and Solubility
Table 1: Comparative Physicochemical Properties
Biological Activity
2-(3-Methylthiophene-2-carbonyl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the known biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid moiety attached to a 3-methylthiophene-2-carbonyl group. This unique structure may contribute to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : There is evidence that it may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in microbial resistance and cancer cell signaling pathways.
Research Findings
A review of recent studies highlights several key findings regarding the biological activity of this compound:
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In Vitro Studies :
- In vitro assays have demonstrated that this compound can inhibit the growth of various bacterial strains and cancer cell lines.
- A study indicated that the compound could reduce cell viability in human cancer cells at micromolar concentrations, suggesting a dose-dependent effect on cell proliferation.
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Case Studies :
- Case studies involving animal models have reported reduced tumor sizes following treatment with this compound, indicating its potential efficacy in vivo.
- Further investigations into its pharmacokinetics and bioavailability are necessary to understand its therapeutic potential fully.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
